methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate
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Overview
Description
Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound that features a unique structure combining a fluorophenyl group, an imidazo[4,5-c]pyridine moiety, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: These compounds share a similar nitrogen-based heterocyclic structure and have been studied for their biological activities.
Imidazole Derivatives: These compounds also contain an imidazole ring and have a wide range of applications in medicinal chemistry.
Uniqueness
Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with various molecular targets, making it a versatile compound for research and development.
Biological Activity
Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate (CAS Number: 1219584-27-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological significance, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H21FN4O3, with a molecular weight of 408.4 g/mol. The presence of a fluorophenyl group and a methoxybenzoate moiety contributes to its chemical diversity and potential reactivity.
This compound is hypothesized to exert its biological effects through several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Receptor Signaling : The structural features may enhance binding affinity to certain receptors, influencing cellular signaling pathways.
- Cell Cycle Arrest : Compounds with similar imidazo-pyridine structures have been reported to arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. A study on related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound could be a potent inhibitor of tumor growth .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 0.08 - 12.07 | Tubulin polymerization inhibition |
Methyl Compound | Various | Low micromolar | Cell cycle arrest |
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also possess anti-inflammatory properties. The introduction of specific functional groups has been linked to enhanced anti-inflammatory activity in similar chemical classes.
Case Studies
- Study on Similar Compounds : A review highlighted that aminopyrazole derivatives exhibited promising anticancer activity by inhibiting tubulin polymerization and affecting cell cycle dynamics . This suggests that this compound might share similar mechanisms.
- In Vivo Studies : In vivo experiments on related compounds have shown effective tumor reduction in mouse models when administered at specific dosages. These findings support the potential therapeutic application of this compound in oncology.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Distribution : Its structure may allow for effective distribution across biological membranes.
- Metabolism : Preliminary data indicate potential metabolic pathways that could influence its bioavailability.
Toxicity studies are necessary to establish safe dosage levels and identify any adverse effects associated with long-term use.
Properties
Molecular Formula |
C22H21FN4O4 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl 3-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate |
InChI |
InChI=1S/C22H21FN4O4/c1-30-18-7-6-14(21(28)31-2)11-17(18)26-22(29)27-9-8-16-19(25-12-24-16)20(27)13-4-3-5-15(23)10-13/h3-7,10-12,20H,8-9H2,1-2H3,(H,24,25)(H,26,29) |
InChI Key |
KWFPZEJYYYSPSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)F)N=CN3 |
Origin of Product |
United States |
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